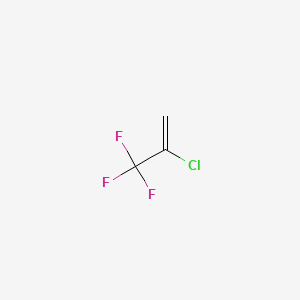

2-Chloro-3,3,3-trifluoroprop-1-ene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3,3,3-trifluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClF3/c1-2(4)3(5,6)7/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQISUJXQFPPARX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371548 | |

| Record name | 2-chloro-3,3,3-trifluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas or Vapor | |

| Record name | 1-Propene, 2-chloro-3,3,3-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2730-62-3 | |

| Record name | 1233xf | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2730-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 2-chloro-3,3,3-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002730623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 2-chloro-3,3,3-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-chloro-3,3,3-trifluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3,3,3-trifluoroprop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-3,3,3-trifluoroprop-1-ene

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-Chloro-3,3,3-trifluoroprop-1-ene (2-CTFP), a pivotal intermediate in the production of next-generation refrigerants and a versatile building block in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering field-proven insights and detailed methodologies. We will explore various synthetic pathways, including vapor-phase fluorination and dehydrohalogenation, delve into purification techniques, and provide a thorough analysis of the characterization of 2-CTFP using modern analytical methods.

Introduction: The Significance of this compound

This compound, also known by its industrial designation HCFO-1233xf, is a fluorinated olefin of significant industrial and academic interest. Its primary role is as a key intermediate in the synthesis of 2,3,3,3-tetrafluoropropene (HFO-1234yf), a hydrofluoroolefin refrigerant with a low global warming potential (GWP) that is replacing older hydrofluorocarbons (HFCs) in automotive air conditioning and other refrigeration applications.[1] Beyond its role in "green" refrigerant production, the unique electronic properties imparted by the trifluoromethyl group and the reactive carbon-carbon double bond make 2-CTFP a valuable synthon for the introduction of the trifluoromethyl moiety in the synthesis of pharmaceuticals and agrochemicals.[2]

This guide will provide a detailed exploration of the primary methods for synthesizing 2-CTFP, the techniques for its purification to the high levels required for subsequent applications, and a comprehensive overview of the analytical methods used to confirm its structure and purity.

Synthesis of this compound: A Multi-faceted Approach

Several synthetic routes to 2-CTFP have been developed, each with its own set of advantages and challenges. The choice of a particular method often depends on the availability of starting materials, desired scale of production, and economic considerations.

Vapor-Phase Fluorination of Chlorinated Propenes

One of the most common industrial methods for the synthesis of 2-CTFP is the vapor-phase fluorination of chlorinated propenes, such as 1,1,2,3-tetrachloropropene or 1,1,1,2,3-pentachloropropane, with anhydrous hydrogen fluoride (HF).[1] This reaction is typically carried out at elevated temperatures in the presence of a fluorination catalyst.

Causality Behind Experimental Choices:

The selection of a vapor-phase process is dictated by the need for high throughput and continuous production, which are essential for industrial-scale manufacturing. The high temperatures are necessary to overcome the activation energy of the halogen exchange reaction. The catalyst plays a crucial role in facilitating the substitution of chlorine atoms with fluorine atoms selectively, minimizing the formation of unwanted byproducts.

Catalyst System:

Fluorinated chromia (Cr₂O₃) catalysts, often promoted with other metals like Lanthanum (La) or Yttrium (Y), have shown high selectivity and stability in the gas-phase fluorination of 1,1,2,3-tetrachloropropene to 2-CTFP. The promoters can enhance the dispersion of the active catalytic species and improve the catalyst's lifetime.

Reaction Workflow:

Caption: Workflow for the vapor-phase synthesis of 2-CTFP.

Experimental Protocol: Vapor-Phase Fluorination

-

Catalyst Preparation: A fluorinated chromia catalyst is packed into a fixed-bed reactor made of a corrosion-resistant material like Inconel or Hastelloy.

-

Reaction Setup: The reactor is heated to the desired temperature, typically between 200°C and 350°C.[1]

-

Reactant Feed: A gaseous mixture of the chlorinated propene and anhydrous hydrogen fluoride is continuously fed into the reactor.

-

Reaction: The reactants pass over the catalyst bed, where the fluorination reaction occurs.

-

Product Collection: The gaseous product stream, containing 2-CTFP, unreacted starting materials, hydrogen chloride (HCl), and byproducts, exits the reactor.

-

Purification: The product stream is then passed through a condenser to liquefy the organic components. The crude liquid is subsequently purified by fractional distillation to isolate 2-CTFP.

Dehydrochlorination of 1,1,1-Trifluoro-2,3-dichloropropane

Another important synthetic route to 2-CTFP involves the dehydrochlorination of 1,1,1-trifluoro-2,3-dichloropropane. This elimination reaction can be carried out using a variety of bases or by catalytic methods.

Mechanistic Insight:

The dehydrochlorination reaction proceeds via an E2 (elimination, bimolecular) or E1cb (elimination, unimolecular, conjugate base) mechanism, depending on the reaction conditions and the substrate. The strong electron-withdrawing effect of the trifluoromethyl group acidifies the proton on the adjacent carbon, making it susceptible to abstraction by a base.

Reaction Pathway:

Caption: Dehydrochlorination of 1,1,1-trifluoro-2,3-dichloropropane.

Experimental Protocol: Base-Mediated Dehydrochlorination

-

Reaction Setup: A solution of 1,1,1-trifluoro-2,3-dichloropropane in a suitable solvent is placed in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Reagent Addition: An aqueous or alcoholic solution of a strong base, such as potassium hydroxide or sodium hydroxide, is added to the reaction mixture.

-

Reaction: The mixture is heated to reflux and stirred for a specified period to ensure complete reaction.

-

Workup: After cooling, the reaction mixture is washed with water to remove the salt byproduct. The organic layer is then separated, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation.

Addition of Hydrogen Chloride to 3,3,3-Trifluoropropyne

The synthesis of 2-CTFP can also be achieved through the electrophilic addition of hydrogen chloride (HCl) to 3,3,3-trifluoropropyne.

Mechanistic Rationale:

The addition of HCl to an alkyne typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. However, the strong electron-withdrawing trifluoromethyl group in 3,3,3-trifluoropropyne directs the addition of the chloride ion to the carbon atom bearing the trifluoromethyl group, leading to the formation of 2-CTFP.

Purification of this compound

The purity of 2-CTFP is critical, especially when it is used as a monomer or a precursor for polymerization reactions. The primary method for purifying 2-CTFP is fractional distillation.

Fractional Distillation:

This technique separates components of a liquid mixture based on their different boiling points. Due to the potential for azeotrope formation with byproducts or unreacted starting materials, careful optimization of the distillation conditions (pressure, temperature, and column efficiency) is necessary to achieve high purity.

Adsorbent Treatment:

In some cases, the crude 2-CTFP may be passed through a bed of a solid adsorbent, such as activated carbon or molecular sieves, to remove trace impurities.

Characterization of this compound

A combination of spectroscopic and chromatographic techniques is employed to confirm the identity and purity of the synthesized 2-CTFP.

Spectroscopic and Chromatographic Data

| Technique | Parameter | Observed Value/Pattern |

| ¹H NMR | Chemical Shift (δ) | Specific shifts for the vinyl protons are expected. |

| ¹⁹F NMR | Chemical Shift (δ) | A characteristic signal for the -CF₃ group is anticipated. |

| GC-MS | Molecular Ion (M⁺) | m/z = 130 and 132 (due to ³⁵Cl and ³⁷Cl isotopes).[3] |

| Key Fragments | Fragments corresponding to the loss of Cl, F, and CF₃ are expected. | |

| FTIR | Key Absorptions (cm⁻¹) | Strong C-F stretching bands, C=C stretching, and C-Cl stretching vibrations are characteristic. |

Detailed Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of 2-CTFP is expected to show two distinct signals for the geminal vinyl protons, each likely appearing as a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group.

-

¹⁹F NMR: The fluorine-19 NMR spectrum should exhibit a single signal, a triplet, for the three equivalent fluorine atoms of the -CF₃ group, resulting from coupling to the two vinyl protons.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Gas Chromatography (GC): The retention time of the main peak in the gas chromatogram is a key indicator of the compound's identity and purity.

-

Mass Spectrometry (MS): The mass spectrum of 2-CTFP will show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), with peaks at m/z 130 and 132.[3] Common fragmentation pathways include the loss of a chlorine atom to give a fragment at m/z 95, and the loss of a trifluoromethyl group.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands for 2-CTFP include strong C-F stretching vibrations in the region of 1100-1300 cm⁻¹, a C=C stretching absorption around 1650 cm⁻¹, and a C-Cl stretching vibration typically found in the 600-800 cm⁻¹ region.

-

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The synthetic routes discussed, particularly vapor-phase fluorination, offer scalable and efficient methods for its production. The purification and characterization techniques outlined are essential for ensuring the high purity required for its diverse applications. As the demand for environmentally benign refrigerants and specialized fluorinated compounds continues to grow, the importance of robust and well-understood synthetic and analytical methodologies for key intermediates like 2-CTFP cannot be overstated.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2736716, this compound. Retrieved from [Link].

- Nappa, M. J., & Sievert, A. C. (2010). U.S. Patent No. 7,795,480 B2. Washington, DC: U.S.

-

Airgas (2021). SAFETY DATA SHEET: 2-Chloro-3,3,3-trifluoropropene. Retrieved from [Link].

-

Beilstein Journal of Organic Chemistry (2024). 1,2-Difluoroethylene (HFO-1132): synthesis and chemistry. Retrieved from [Link].

-

ACS Publications (2020). Applications of this compound (HCFO-1233xf): A Rapid Entry to Various β-Substituted-trifluoromethyl-ethenes. Retrieved from [Link].

-

Exploring 2-Chloro-3,3,3-trifluoropropene: Properties and Applications. (n.d.). Retrieved from [Link].

Sources

Spectroscopic data (NMR, IR, MS) for 2-Chloro-3,3,3-trifluoroprop-1-ene

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-3,3,3-trifluoroprop-1-ene

Introduction: The Molecular Blueprint of a Modern Reagent

This compound, also known by its refrigerant designation HCFO-1233xf, is a fluorinated alkene of significant industrial and academic interest.[1] Its unique combination of a trifluoromethyl group and a reactive vinyl chloride moiety makes it a valuable building block in organic synthesis, particularly for the introduction of trifluoromethyl groups into complex molecules.[2][3] Furthermore, its role as a precursor to next-generation refrigerants with low global warming potential underscores its environmental significance.[1]

A thorough understanding of a molecule's structure is paramount to harnessing its synthetic potential and ensuring its quality. Spectroscopic analysis provides an empirical foundation for structural elucidation, offering a non-destructive window into the atomic and electronic framework of a compound. This guide provides a comprehensive analysis of the expected mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) data for this compound, grounded in the fundamental principles of spectroscopy. The interpretation herein serves as a self-validating system, where each piece of data from different techniques corroborates a single, unambiguous molecular structure.

Molecular Structure and Spectroscopic Overview

The structure of this compound (C₃H₂ClF₃) features a carbon-carbon double bond, with C1 being a terminal methylene group (=CH₂) and C2 bonded to both a chlorine atom and a trifluoromethyl group (-CF₃).[1] This arrangement dictates the distinct spectroscopic signatures we expect to observe.

***dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=10, fontname="sans-serif"];

}

Caption: Ball-and-stick model of this compound.

Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, electron ionization (EI) would be a standard method.

Causality in Fragmentation: The ionization process typically removes an electron, creating a molecular ion (M⁺˙). The stability of this radical cation and the relative strengths of its bonds determine the subsequent fragmentation pathways. The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), provides a highly distinctive isotopic pattern for any chlorine-containing fragment.[4]

Expected Data:

| m/z Value | Proposed Fragment | Interpretation |

| 130 / 132 | [C₃H₂³⁵ClF₃]⁺˙ / [C₃H₂³⁷ClF₃]⁺˙ | Molecular Ion (M⁺˙) . The presence of the M+2 peak at m/z 132 with roughly one-third the intensity of the m/z 130 peak is a definitive indicator of a single chlorine atom.[4] |

| 95 | [C₃H₂F₃]⁺ | Loss of Cl radical . Cleavage of the relatively weak C-Cl bond is a highly probable fragmentation pathway. |

| 69 | [CF₃]⁺ | Loss of C₂H₂Cl radical . Formation of the stable trifluoromethyl cation is a common fragmentation pattern for compounds containing a CF₃ group. |

| 61 / 63 | [C₂H₂Cl]⁺ | Loss of CF₃ radical . This fragment arises from the cleavage of the C2-C3 bond. The isotopic signature of chlorine would be present. |

***dot digraph "MS_Fragmentation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="sans-serif", fontsize=11];

}

Caption: Primary fragmentation pathways in Electron Ionization Mass Spectrometry.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its functional groups. It is an excellent tool for identifying the types of bonds present.

Causality in IR Absorption: The frequency of vibration depends on the bond strength and the masses of the atoms involved. Stronger bonds and lighter atoms vibrate at higher frequencies (wavenumbers). Therefore, the C=C double bond will absorb at a higher frequency than a C-C single bond, and the C-H bonds will absorb at higher frequencies than C-C or C-Cl bonds.

Expected Data:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |

| ~3100 | =C-H Stretch | Medium | C(sp²)-H bonds vibrate at a higher frequency than C(sp³)-H bonds, which are typically found below 3000 cm⁻¹.[5] |

| ~1660 | C=C Stretch | Medium | The double bond stretch is characteristic of alkenes. Substitution with an electronegative atom like chlorine can slightly alter the frequency.[5][6] |

| 1100-1350 | C-F Stretch | Strong | The high electronegativity and strength of the C-F bond result in a strong absorption in this region. The CF₃ group will likely show multiple strong bands. |

| 600-840 | C-Cl Stretch | Medium-Strong | This vibration occurs in the lower frequency region of the spectrum.[7] |

| ~900 | =CH₂ Bend | Strong | The out-of-plane bending (wag) of the terminal methylene protons is often a prominent peak.[7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, we can assemble the complete molecular structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of distinct proton environments and their connectivity.

Expected Data:

-

Two distinct signals are expected for the two protons on C1. They are diastereotopic because of the chiral center at C2 (even though C2 is not a traditional stereocenter, it has four different groups attached in a 3D sense).

-

These protons will exhibit geminal coupling to each other.

-

They may also show small long-range coupling to the fluorine atoms (⁴JHF).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.0 - 6.5 | Doublet (or Doublet of Quartets) | 1H | Hₐ (cis to Cl) | Vinylic protons are deshielded and appear in this downfield region. The proton cis to the electron-withdrawing CF₃ group is expected to be further downfield. |

| ~5.8 - 6.3 | Doublet (or Doublet of Quartets) | 1H | Hₑ (trans to Cl) | The proton trans to the CF₃ group will be slightly upfield relative to its geminal partner. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic state.

Expected Data:

-

Three distinct carbon signals are expected.

-

The signals for C2 and C3 will be split into quartets due to one-bond (¹JCF) and two-bond (²JCF) coupling with the three fluorine atoms, respectively.

| Chemical Shift (δ, ppm) | Multiplicity (due to F) | Assignment | Rationale |

| ~120 - 130 | Quartet (²JCF ≈ 5-10 Hz) | C2 | This is the quaternary alkene carbon. It is significantly deshielded by the directly attached chlorine and the CF₃ group. |

| ~125 - 135 | Triplet | C1 | This is the terminal alkene carbon (=CH₂). It is coupled to two protons. |

| ~120 - 125 | Quartet (¹JCF ≈ 270-280 Hz) | C3 | The carbon of the CF₃ group is directly bonded to three highly electronegative fluorine atoms, resulting in a characteristic downfield shift and a very large one-bond C-F coupling constant.[2] |

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides direct information about the fluorine environments.

Expected Data:

-

A single chemical environment for the three equivalent fluorine atoms of the CF₃ group.

-

This will result in a single signal in the ¹⁹F NMR spectrum.

-

This signal may show subtle splitting if long-range coupling to the vinylic protons (⁴JFH) is resolved.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -65 to -75 | Singlet (or Triplet) | -CF₃ | The chemical shift is characteristic of a CF₃ group adjacent to an sp² carbon.[2] The signal may appear as a triplet due to coupling with the two geminal protons on C1. |

Experimental Protocols

Acquiring high-quality spectroscopic data requires standardized procedures to ensure reproducibility and accuracy.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, referencing the chemical shift to 0.00 ppm. For ¹⁹F NMR, no external standard is typically needed as modern spectrometers can reference internally.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Acquisition:

-

¹H NMR: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire 1024-4096 scans with proton decoupling to obtain singlets for each carbon (unless coupled spectra are desired). Use a longer relaxation delay (5 seconds) to ensure quantitative accuracy if needed.

-

¹⁹F NMR: Acquire 64-128 scans. Proton decoupling can be used to simplify the spectrum if necessary.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Protocol 2: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or methanol (e.g., 1 mg/mL).

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: Use a standard non-polar column (e.g., DB-5ms).

-

Injection: Inject 1 µL of the sample with a split ratio of 50:1.

-

Temperature Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Range: Scan from m/z 35 to 200.

-

-

Analysis: Analyze the resulting chromatogram to identify the retention time of the compound and the corresponding mass spectrum for fragmentation analysis.

Conclusion: An Integrated Approach to Structural Verification

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The molecular weight and chlorine presence confirmed by MS, the functional groups identified by IR, and the precise atomic connectivity mapped by ¹H, ¹³C, and ¹⁹F NMR all converge to provide an unambiguous and high-confidence structural assignment for this compound. This multi-faceted approach forms the bedrock of modern chemical analysis, ensuring the identity and purity of critical reagents used in research and industry.

References

-

American Chemical Society. (2025). Organic Letters Author Guidelines. ACS Publications. Retrieved from [Link]

-

Wilger, D. J., Gesmundo, N. J., & Nicewicz, D. A. (2013). Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. The Royal Society of Chemistry. Retrieved from [Link]

-

Tarasenko, D., et al. (2020). Applications of this compound (HCFO-1233xf): A Rapid Entry to Various β-Substituted-trifluoromethyl-ethenes. Organic Letters, 22(9), 3362–3366. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2736716, this compound. Retrieved from [Link]

-

Wikipedia. (2023). Infrared spectroscopy correlation table. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

KnowBee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Chart. Retrieved from [Link]

-

Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12672, 3,3,3-Trifluoropropene. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

RSC Publishing. (2021). Experimental and theoretical studies on the thermal decomposition of trans-1-chloro-3,3,3-trifluoropropene and 2-chloro-3,3,3-trifluoropropene and their fire-extinguishing performance. RSC Advances. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,3,3-trifluoroprop-1-ene - Optional[19F NMR]. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2-chloropropane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-chloropropane. Retrieved from [Link]

-

Michael Evans. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

Sources

- 1. This compound | C3H2ClF3 | CID 2736716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

Physical and chemical properties of 2-Chloro-3,3,3-trifluoroprop-1-ene

An In-Depth Technical Guide to 2-Chloro-3,3,3-trifluoroprop-1-ene (HCFC-1233xf): Properties, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, commonly known as HCFC-1233xf. As a pivotal fluorinated building block, this compound has garnered significant attention for its versatile applications, ranging from the synthesis of next-generation refrigerants to its use as a key intermediate in the development of novel pharmaceutical and agrochemical agents.[1] This document delves into its fundamental physical and chemical properties, explores its reactivity profile with mechanistic insights, outlines established analytical and synthetic protocols, and summarizes critical safety and handling procedures. The content is tailored for researchers, chemists, and drug development professionals who require a deep technical understanding of this important synthon.

Introduction and Nomenclature

This compound is a halogenated alkene that serves as a critical intermediate in various sectors of the chemical industry.[1] Its unique molecular structure, featuring a trifluoromethyl group and a reactive double bond, imparts desirable properties for a range of chemical transformations.[2] Its primary industrial significance lies in its role as a precursor to 2,3,3,3-tetrafluoropropene (HFO-1234yf), a refrigerant with a low global warming potential (GWP).[1][3] Beyond this, its reactivity makes it an attractive building block for introducing trifluoromethyl groups into complex organic molecules, a common strategy in medicinal chemistry to enhance metabolic stability and bio-availability.[1]

Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[4] |

| CAS Number | 2730-62-3[1][4][5] |

| Common Synonyms | HCFC-1233xf, 2-chloro-3,3,3-trifluoro-1-propene[1][5][6] |

| Molecular Formula | C₃H₂ClF₃[1][4][5][7] |

| InChI Key | OQISUJXQFPPARX-UHFFFAOYSA-N[4][7] |

| Canonical SMILES | C=C(C(F)(F)F)Cl[4] |

Physical Properties

HCFC-1233xf is a liquefied gas under pressure at room temperature.[7][8] Its physical characteristics are crucial for designing appropriate reaction conditions, storage, and handling protocols. The low boiling point, for instance, makes it suitable for gas-phase reactions but requires careful containment.[1]

Summary of Physical Data

| Property | Value | Source(s) |

| Molecular Weight | 130.49 g/mol | [4] |

| Appearance | Colorless liquefied gas or vapor | [4][7][8] |

| Boiling Point | 15 °C to 27.7 °C at 760 mmHg | [1][6] |

| Density | 1.295 g/cm³ | [1][6] |

| Flash Point | -16 °C | [6][9] |

| Vapor Pressure | 43 to 1139 kPa over a temperature range of 263 to 373 K | [10] |

Chemical Properties and Reactivity Profile

Under normal conditions, this compound is a stable compound.[8] Its chemical reactivity is dominated by the electronically polarized double bond, making it an excellent electrophile for various nucleophilic substitution reactions.

Nucleophilic Vinylic Substitution

A key feature of HCFC-1233xf is its susceptibility to base-promoted reactions with a wide range of nucleophiles. Oxygen, nitrogen, and sulfur-based nucleophiles can efficiently displace the chlorine atom to yield β-substituted-trifluoromethyl-ethenes.[2] This reaction provides a mild and efficient pathway to a diverse array of fluorinated olefins, which are themselves valuable intermediates in chemical discovery.[2]

The trifluoromethyl group acts as a strong electron-withdrawing group, which activates the double bond towards nucleophilic attack and stabilizes the carbanionic intermediate, thereby facilitating the substitution. This reactivity is the cornerstone of its utility as a synthetic building block.

Caption: General workflow for nucleophilic substitution reactions using HCFC-1233xf.

Key Applications in Research and Development

The versatility of HCFC-1233xf makes it a valuable compound across multiple industries, most notably in materials science and pharmaceuticals.

-

Refrigerant Synthesis: It is a primary intermediate in the production of HFO-1234yf, an environmentally friendly refrigerant with low GWP, designed to replace older hydrofluorocarbons (HFCs).[1][3]

-

Pharmaceutical and Agrochemical Synthesis: The introduction of a trifluoromethyl group can significantly alter a molecule's biological properties. HCFC-1233xf serves as an efficient reagent for this purpose.[1] For example, the resulting vinyl ethers and other substituted ethenes can be converted into more complex heterocyclic structures like pyrrolidines through [3+2] dipolar cycloaddition reactions, creating novel synthons for drug discovery.[2]

-

Monomer and Polymer Chemistry: Its unique structure may be suitable for developing new fluorinated polymers and materials with specific, high-performance characteristics such as thermal stability and chemical resistance.[11]

Caption: Application pathways originating from HCFC-1233xf as a key starting material.

Analytical Characterization and Experimental Protocols

Analytical Methods

The identity, purity, and structure of this compound and its derivatives are typically confirmed using standard analytical techniques. Available spectral information includes:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm molecular weight.[4]

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the C=C double bond and C-F bonds.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structural elucidation of the molecule and its reaction products.

Representative Protocol: Synthesis of a β-Trifluoromethyl Vinyl Ether

This protocol provides a generalized, self-validating method for the reaction of HCFC-1233xf with a phenolic nucleophile, based on established literature procedures.[2]

Objective: To synthesize an aryl vinyl ether by reacting a phenol with this compound.

Materials:

-

This compound (HCFC-1233xf)

-

Substituted Phenol (e.g., 4-methoxyphenol)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a septum, add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Causality: A flame-dried flask and anhydrous reagents are used to prevent unwanted side reactions with water. K₂CO₃ acts as the base to deprotonate the phenol, generating the more potent phenoxide nucleophile required for the substitution reaction.

-

-

Solvent Addition: Add anhydrous DMF via syringe to dissolve the solids. The volume should be sufficient to create a stirrable slurry (approx. 0.2 M concentration).

-

Causality: DMF is a polar aprotic solvent that effectively solvates the potassium phenoxide intermediate without protonating it, thereby enhancing its reactivity.

-

-

Addition of HCFC-1233xf: Cool the reaction mixture to 0 °C in an ice bath. Carefully bubble this compound (1.2 eq) through the solution via a cannula. Alternatively, for precise addition, a pre-condensed liquid sample can be added via a cooled syringe.

-

Causality: A slight excess of the gaseous reactant ensures the complete conversion of the limiting phenol. The reaction is performed at a reduced temperature to control the exothermic nature of the reaction and minimize potential side reactions.

-

-

Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS by taking small aliquots. The disappearance of the starting phenol spot/peak indicates reaction completion.

-

Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Causality: The aqueous workup removes the DMF solvent, unreacted base, and inorganic salts. The bicarbonate wash ensures any residual acidic starting material is removed.

-

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure β-trifluoromethyl vinyl ether.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS analysis.

Safety, Handling, and Storage

Proper handling of this compound is critical due to its potential hazards. It is classified as a hazardous substance and all operations should be conducted in accordance with institutional safety protocols.

GHS Hazard Identification

| Hazard Class | GHS Code | Description |

| Gases Under Pressure | H280 | Contains gas under pressure; may explode if heated[4][5][8] |

| Skin Irritation | H315 | Causes skin irritation[4][5][8] |

| Eye Irritation | H319 | Causes serious eye irritation[4][5][8] |

| Target Organ Toxicity | H335 | May cause respiratory irritation[4][5] |

| Asphyxiation Hazard | H380 | May displace oxygen and cause rapid suffocation[5] |

Handling and Personal Protective Equipment (PPE)

-

Always work in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5]

-

Avoid breathing fumes or gas.[5]

-

Use equipment and cylinders rated for gas pressure and ensure they are securely chained.[5][8]

-

In case of skin contact with the liquid, frostbite may occur; warm the affected area slowly with lukewarm water.[8]

Storage Requirements

-

Store cylinders in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[5]

-

Do not expose containers to temperatures exceeding 50 °C (122 °F).[5]

-

Keep container valves tightly closed and caps in place when not in use.[5]

Conclusion

This compound is a highly valuable and versatile fluorinated compound. Its well-defined physical properties and predictable chemical reactivity make it an indispensable tool for chemists in both industrial and academic settings. Its role in the production of environmentally benign materials and as a building block for complex, high-value molecules in the pharmaceutical and agrochemical sectors underscores its current and future importance.[1] A thorough understanding of its properties and adherence to strict safety protocols are essential for harnessing its full synthetic potential.

References

- Exploring 2-Chloro-3,3,3-Trifluoropropene: Properties and Applications. (n.d.). Vertex AI Search.

- 2-Chloro-3,3,3-trifluoropropene - Safety Data Sheet. (n.d.). Synquest Labs.

- This compound | C3H2ClF3. (n.d.). PubChem, National Institutes of Health.

- SAFETY DATA SHEET - 2-Chloro-3,3,3-trifluoropropene. (2021-08-13). Airgas.

- This compound. (n.d.). CymitQuimica.

- Applications of this compound (HCFO-1233xf): A Rapid Entry to Various β-Substituted-trifluoromethyl-ethenes. (n.d.). ResearchGate.

- 3-Chloro-1,1,2-trifluoroprop-1-ene. (n.d.). Vulcanchem.

- trans-1-Chloro-3,3,3-trifluoroprop-1-ene. (n.d.). LookChem.

- Vapor Pressures of 2-Chloro-3,3,3-trifluoropropene (HCFO-1233xf). (2025-08-09). ResearchGate.

- Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf). (n.d.). Google Patents.

- 2-CHLORO-3,3,3-TRIFLUOROPROPENE | 2730-62-3. (2025-07-04). ChemicalBook.

- 2-CHLORO-3,3,3-TRIFLUOROPROPENE Property. (n.d.). ChemicalBook.

Sources

- 1. innospk.com [innospk.com]

- 2. researchgate.net [researchgate.net]

- 3. US7795480B2 - Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf) - Google Patents [patents.google.com]

- 4. This compound | C3H2ClF3 | CID 2736716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synquestlabs.com [synquestlabs.com]

- 6. 2-CHLORO-3,3,3-TRIFLUOROPROPENE | 2730-62-3 [chemicalbook.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. airgas.com [airgas.com]

- 9. 2-CHLORO-3,3,3-TRIFLUOROPROPENE | 2730-62-3 [amp.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. lookchem.com [lookchem.com]

An In-Depth Technical Guide to 2-Chloro-3,3,3-trifluoroprop-1-ene: Discovery, Synthesis, and Historical Context

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3,3,3-trifluoroprop-1-ene, a pivotal molecule in the advancement of environmentally benign fluorocarbon technologies. Known by its industrial designation HCFO-1233xf, this compound has emerged as a critical intermediate in the synthesis of fourth-generation hydrofluoroolefin (HFO) refrigerants, most notably HFO-1234yf. This document delves into the historical impetus for its development, tracing the evolution from ozone-depleting and high global warming potential predecessors to the current state-of-the-art. A detailed examination of its physicochemical properties is presented, followed by an in-depth exploration of its synthesis, with a particular focus on the prevalent vapor-phase fluorination of chlorinated precursors. This guide offers detailed experimental protocols, insights into reaction mechanisms, and analytical methodologies for the characterization and purification of this compound, tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: A New Era in Fluorocarbon Chemistry

The trajectory of the refrigerants industry has been shaped by a progressively refined understanding of the environmental impact of fluorinated organic compounds. The initial widespread adoption of chlorofluorocarbons (CFCs) and later hydrochlorofluorocarbons (HCFCs) was curtailed by the discovery of their significant ozone-depleting potential (ODP), leading to the landmark Montreal Protocol of 1987. This international treaty catalyzed the transition to hydrofluorocarbons (HFCs), which, while being non-ozone depleting, were subsequently identified as potent greenhouse gases with high global warming potentials (GWP).

This realization spurred the development of a fourth generation of refrigerants: hydrofluoroolefins (HFOs). HFOs are characterized by their zero ODP and very low GWP, attributed to the presence of a carbon-carbon double bond which renders them susceptible to rapid degradation in the atmosphere. At the forefront of this new class of compounds is 2,3,3,3-tetrafluoropropene (HFO-1234yf), which has become a leading replacement for HFC-134a in automotive air conditioning and other applications.

The commercial viability of HFO-1234yf is intrinsically linked to the efficient and scalable production of its key precursor, this compound (HCFO-1233xf). This guide, therefore, focuses on this crucial intermediate, providing the historical context and in-depth technical details of its discovery and synthesis.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, synthesis, and application.

| Property | Value | Source |

| Chemical Formula | C₃H₂ClF₃ | [1] |

| Molecular Weight | 130.49 g/mol | [1][2] |

| CAS Number | 2730-62-3 | [1][2] |

| Synonyms | HCFO-1233xf, 2-chloro-3,3,3-trifluoro-1-propene | [2] |

| Appearance | Colorless gas or vapor | [1] |

| Boiling Point | 15 °C | [3] |

| Density | 1.295 g/cm³ | [2] |

Its low boiling point and high vapor pressure make it well-suited for gas-phase reactions, a key consideration in its industrial production.[2] The presence of both a chlorine atom and a trifluoromethyl group attached to the double bond imparts unique reactivity, making it a versatile building block in organic synthesis beyond its primary role in refrigerant production, including applications in the pharmaceutical and agrochemical sectors.[4]

The Genesis of this compound: A Historical Perspective

While the synthesis of some HFOs dates back to the mid-20th century, the focused development and large-scale production of this compound are a more recent phenomenon, directly driven by the quest for environmentally friendly refrigerants. The timeline below illustrates the key milestones that paved the way for its emergence:

Caption: Evolution of fluorinated refrigerants leading to the development of this compound.

The development of commercially viable synthesis routes for this compound was a critical enabler for the widespread adoption of HFO-1234yf.

Synthesis of this compound: A Detailed Technical Protocol

The industrial production of this compound is predominantly achieved through the vapor-phase fluorination of chlorinated propenes or propanes. This section provides a detailed, step-by-step protocol for the synthesis from 1,1,2,3-tetrachloropropene (HCC-1230xf), a commonly used starting material.[5]

Catalyst Preparation and Activation

A chromium-based catalyst, typically chromium oxide (Cr₂O₃), is central to this process.[5] The catalyst's performance is highly dependent on its preparation and activation.

Protocol 1: Preparation of Chromium Oxide Catalyst

-

Precipitation: A solution of a chromium(III) salt (e.g., chromium(III) nitrate) is treated with an aqueous base (e.g., ammonium hydroxide) to precipitate chromium(III) hydroxide.

-

Washing and Drying: The precipitate is thoroughly washed with deionized water to remove any residual salts and then dried in an oven.

-

Calcination: The dried chromium(III) hydroxide is calcined in a furnace to yield chromium(III) oxide.

Protocol 2: Catalyst Activation (Pre-fluorination)

-

Drying: The prepared chromium oxide catalyst is heated in a stream of an inert gas, such as nitrogen, at a temperature ranging from 250°C to 430°C to remove any adsorbed water.[5]

-

Fluorination: The dried catalyst is then treated with a stream of anhydrous hydrogen fluoride (HF) diluted with nitrogen. The temperature is gradually increased to activate the catalyst. This step is crucial for achieving high catalytic activity.[5]

Vapor-Phase Fluorination of 1,1,2,3-Tetrachloropropene

This section outlines the core synthetic step for producing this compound.

Caption: Workflow for the vapor-phase synthesis of this compound.

Protocol 3: Synthesis of this compound

-

Reactor Setup: A fixed-bed reactor, typically constructed from a corrosion-resistant material like Inconel or Hastelloy, is charged with the activated chromium oxide catalyst.

-

Reactant Feed: Gaseous streams of 1,1,2,3-tetrachloropropene and anhydrous hydrogen fluoride are continuously fed into the reactor. The molar ratio of HF to the chlorocarbon is a critical parameter, typically maintained in a significant excess, ranging from 3:1 to 100:1.[5]

-

Reaction Conditions: The reaction is conducted at elevated temperatures, generally between 200°C and 330°C, and at a pressure that can range from vacuum to superatmospheric.[5]

-

Product Collection: The gaseous effluent from the reactor, containing the desired product, HCl, unreacted starting materials, and byproducts, is passed through a cooling system to condense the organic components.

Reaction Mechanism

The vapor-phase fluorination of chlorinated alkenes over a chromium-based catalyst is believed to proceed through a series of halogen exchange and dehydrohalogenation steps. The activated catalyst surface, likely containing chromium oxyfluoride species, facilitates the cleavage of C-Cl bonds and the formation of C-F bonds. The precise mechanism is complex and can involve both Lewis acidic sites on the catalyst surface and radical pathways.

Purification of this compound

The crude product from the reactor is a mixture that requires purification to isolate this compound of high purity.

Protocol 4: Product Purification

-

Acid Removal: The crude product stream is first passed through a scrubber containing an aqueous alkaline solution to remove acidic gases such as HCl and unreacted HF.

-

Drying: The organic stream is then passed through a drying agent to remove any residual moisture.

-

Distillation: The dried organic mixture is subjected to fractional distillation to separate this compound from unreacted starting materials and byproducts. Due to the formation of azeotropes, particularly with HF, a multi-column distillation train may be necessary for complete separation. In some processes, a liquid-phase separator operated at low temperatures (e.g., -20°C to 10°C) can be employed to break the azeotrope before distillation.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing the composition of the reaction mixture and the purity of the final product.

Protocol 5: GC-MS Analysis

-

Sample Preparation: A gaseous sample from the reactor outlet or a diluted liquid sample of the purified product is injected into the GC-MS system.

-

Chromatographic Separation: A capillary column with a suitable stationary phase is used to separate the components of the mixture based on their boiling points and polarities.

-

Mass Spectrometric Detection: The separated components are then introduced into the mass spectrometer, which provides a mass spectrum for each component, allowing for their identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two vinyl protons. The chemical shifts and coupling constants of these protons will be influenced by the adjacent chlorine and trifluoromethyl groups.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a signal for the trifluoromethyl group, providing definitive evidence of its presence.

-

¹³C NMR: The carbon NMR spectrum will show signals for the three carbon atoms in the molecule, with their chemical shifts being characteristic of their bonding environment.

Conclusion and Future Outlook

This compound stands as a testament to the chemical industry's ability to innovate in response to pressing environmental challenges. Its development as a key intermediate for HFO-1234yf has been instrumental in the transition to a more sustainable generation of refrigerants. The synthetic methodologies detailed in this guide, particularly the vapor-phase fluorination over chromium-based catalysts, represent a mature and scalable technology.

Future research in this area will likely focus on further optimization of the catalytic process to enhance efficiency and reduce energy consumption. The development of even more active and robust catalysts, as well as process intensification strategies, will continue to be areas of active investigation. Furthermore, the unique reactivity of this compound will undoubtedly be exploited in the synthesis of novel fluorinated molecules for applications in pharmaceuticals, agrochemicals, and materials science, solidifying its importance beyond the realm of refrigerants.

References

- Honeywell International Inc. (2010). Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf). U.S.

- Honeywell International Inc. (2015). Separation of R-1233 from hydrogen fluoride. U.S.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Geskin, V. M. (2020). Exploring 2-Chloro-3,3,3-Trifluoropropene: Properties and Applications. Retrieved from a hypothetical article based on search results.

- Google Patents. (n.d.). Process for producing 2-chloro-3,3,3-trifluoropropene.

- Google Patents. (n.d.). Integrated process to produce 2,3,3,3-tetrafluoropropene.

-

Fidra. (2024). Timeline Stories Archive - PFAS. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Hydrofluoroolefin – Knowledge and References. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrofluoroolefin. Retrieved from [Link]

- The Evolution of Refrigerants: From CFCs to Modern Alternatives. (n.d.). Retrieved from a hypothetical article based on search results.

- End-of-life treatment of Hydrofluoroolefins (HFOs). (2024). Retrieved from a hypothetical article based on search results.

- The Rise of HFO 1234yf: A Sustainable Choice for Chemical Synthesis. (n.d.). Retrieved from a hypothetical article based on search results.

- ResearchGate. (2018). Fourth Generation Refrigerant: HFO 1234 yf. Retrieved from a hypothetical article based on search results.

- Google Patents. (n.d.). Method for activating chromium oxide catalysts.

-

ResearchGate. (n.d.). Selective gas-phase catalytic fluorination of 1,1,2,3-tetrachloropropene to 2-chloro-3,3,3-trifluoropropene. Retrieved from [Link]

- Google Patents. (n.d.). Method for purifying (e)-1-chloro-3,3,3-trifluoropropene.

-

ResearchGate. (n.d.). Catalytic Fluorination of Various Chlorinated Hydrocarbons by HF and a Chromium Based Catalyst: Effect of the Presence of Zinc. Retrieved from [Link]

-

ResearchGate. (n.d.). A Combined Isopiestic and Sub-boiling Distillation Method for the Purification of Hydrofluoric Acid Used for ICP-MS Elemental Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]

-

YouTube. (2013). Proton NMR Spectroscopy Peak Analysis Using C3H7Cl. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 3,3,3-trifluoropropene.

- RSC Publishing. (n.d.). Experimental and theoretical studies on the thermal decomposition of trans-1-chloro-3,3,3-trifluoropropene and 2-chloro-3,3,3-trifluoropropene and their fire-extinguishing performance. Retrieved from a hypothetical article based on search results.

- Google Patents. (n.d.). Process for Purifying a Crude Stream Containing Hydrochlorofluoroolefins.

- Google Patents. (n.d.). Preparation of 2,3,3,3-tetrafluoropropene and intermediates thereof.

- Google Patents. (n.d.). Process for the manufacture of 1,1,1,3,3-pentachloropropane.

Sources

- 1. C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Experimental and theoretical studies on the thermal decomposition of trans-1-chloro-3,3,3-trifluoropropene and 2-chloro-3,3,3-trifluoropropene and their fire-extinguishing performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 2-Chloropropene(557-98-2) 1H NMR [m.chemicalbook.com]

- 4. US7795480B2 - Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf) - Google Patents [patents.google.com]

- 5. US9061958B2 - Separation of R-1233 from hydrogen fluoride - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Thermodynamic Properties of 2-Chloro-3,3,3-trifluoroprop-1-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3,3,3-trifluoroprop-1-ene, with the chemical formula C₃H₂ClF₃ and the CAS number 2730-62-3, is a halogenated olefin that has garnered significant interest as a potential refrigerant, foam blowing agent, and solvent.[1][2] Also known by its industrial designation HCFO-1233xf, this compound is recognized for its low global warming potential (GWP) compared to traditional hydrofluorocarbons (HFCs). A thorough understanding of its thermodynamic properties is paramount for the design, optimization, and safety assessment of systems utilizing this molecule. This guide provides a comprehensive overview of the available experimental and theoretical thermodynamic data for this compound, offering insights into its behavior across various conditions.

Core Thermodynamic Properties

A substance's thermodynamic behavior is defined by a set of fundamental properties. While experimental data for some of these properties for this compound are available, others are primarily derived from theoretical calculations.

Fundamental Properties

| Property | Value | Source |

| Molecular Formula | C₃H₂ClF₃ | [1] |

| Molar Mass | 130.49 g/mol | [1] |

| CAS Number | 2730-62-3 | [1] |

| Boiling Point | 15 °C | [2] |

| Density | 1.295 g/cm³ | [2] |

Vapor Pressure

The vapor pressure of a liquid is a critical parameter for understanding its phase behavior. Experimental measurements of the vapor pressure of this compound have been conducted. For instance, a study by Zhang et al. (2013) provides crucial data in this regard.

Vapor-Liquid Equilibrium

The behavior of this compound in mixtures is essential for its application in refrigerant blends. The vapor-liquid equilibrium (VLE) of binary systems containing this compound has been experimentally investigated.

Experimental Determination of Thermodynamic Properties

The acquisition of precise thermodynamic data relies on a suite of sophisticated experimental techniques. Understanding the principles behind these methods is crucial for appreciating the quality and limitations of the resulting data.

Calorimetry

Calorimetry is the primary experimental technique for directly measuring enthalpy changes associated with chemical reactions or physical transitions.

The standard enthalpy of formation (ΔfH°) of a compound is a cornerstone of its thermochemical profile. For halogenated organic compounds like this compound, this is typically determined using rotating-bomb calorimetry.

Experimental Protocol: Rotating-Bomb Calorimetry

-

Sample Preparation: A precise mass of the liquid sample is encapsulated in a combustible container, often a polyester bag, and placed in a platinum crucible within the calorimetric bomb.

-

Bomb Charging: A small amount of a reducing solution (e.g., arsenious oxide solution) is added to the bomb to ensure that all chlorine is converted to hydrochloric acid upon combustion. The bomb is then pressurized with high-purity oxygen.

-

Combustion: The bomb is placed in a calorimeter, and the sample is ignited. The temperature change of the surrounding water is meticulously measured.

-

Analysis: The heat released during combustion is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are applied for the heat of combustion of the container, the formation of nitric acid from residual nitrogen, and the solution of gaseous products in the bomb liquid.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is then derived from the corrected heat of combustion using Hess's law, incorporating the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).

Figure 1: Workflow for determining the enthalpy of formation using rotating-bomb calorimetry.

Heat Capacity Measurements

The heat capacity of a substance, which is the amount of heat required to raise its temperature by a certain amount, is crucial for predicting its response to temperature changes.

Adiabatic calorimetry is employed to measure the heat capacity of a substance from near absolute zero to room temperature. This data is then used to calculate the standard entropy (S°) of the substance based on the third law of thermodynamics.

Experimental Protocol: Adiabatic Calorimetry

-

Sample Loading: A known mass of the sample is sealed in a calorimeter vessel under vacuum or a helium atmosphere to facilitate thermal contact.

-

Cooling: The calorimeter is cooled to a very low temperature, typically near absolute zero, using liquid helium.

-

Heating and Measurement: A series of precisely measured electrical energy pulses are supplied to the sample, and the resulting temperature increase is recorded after thermal equilibrium is reached.

-

Heat Capacity Calculation: The heat capacity at each temperature is calculated from the energy input and the temperature rise.

-

Entropy Calculation: The standard entropy at 298.15 K is determined by integrating the heat capacity data from 0 K to 298.15 K, accounting for any phase transitions.

Figure 2: Process for determining standard entropy from adiabatic calorimetry.

Theoretical Calculation of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules. High-level ab initio and density functional theory (DFT) methods can yield accurate thermochemical data.

Computational Methodology

The calculation of thermodynamic properties from first principles typically involves the following steps:

-

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated to determine the zero-point vibrational energy (ZPVE) and to confirm that the optimized structure is a true minimum on the potential energy surface.

-

Single-Point Energy Calculation: A high-level single-point energy calculation is performed on the optimized geometry to obtain a more accurate electronic energy.

-

Thermochemical Analysis: The calculated energies and vibrational frequencies are used to derive thermodynamic properties such as enthalpy, entropy, and heat capacity using statistical mechanics.

Figure 3: A generalized workflow for the computational determination of thermodynamic properties.

A theoretical study on the thermal decomposition of this compound provides valuable insights into its stability and reaction pathways, from which thermodynamic data can be inferred.

Summary of Thermodynamic Data

The following table summarizes the available experimental and theoretical thermodynamic data for this compound.

| Thermodynamic Property | Value | Method | Reference |

| Vapor Pressure | Data available over a range of temperatures | Experimental | Zhang et al. (2013) |

| Critical Temperature | 412.35 K | Experimental | Zhang et al. (2013) |

| Vapor-Liquid Equilibrium | Data available for binary mixtures | Experimental | Yang et al. (2016) |

| Thermal Decomposition | Theoretical analysis of reaction pathways | Computational | Wu et al. |

Conclusion

This technical guide has provided a comprehensive overview of the current state of knowledge regarding the thermodynamic properties of this compound. While experimental data for vapor pressure and vapor-liquid equilibrium are available, a notable gap exists in the experimental determination of fundamental properties such as the enthalpy of formation and standard entropy. Theoretical calculations, therefore, play a crucial role in providing a more complete thermochemical picture of this important molecule. For professionals in research, science, and drug development, a thorough understanding of both the available data and the methodologies used to obtain them is essential for the successful application and safe handling of this compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Wu, R., et al. (n.d.). Experimental and theoretical studies on the thermal decomposition of trans-1-chloro-3,3,3-trifluoropropene and 2-chloro-3,3,3-trifluoropropene and their fire-extinguishing performance. RSC Publishing.

- Zhang, W., et al. (2013). Vapor Pressures of 2-Chloro-3,3,3-trifluoropropene (HCFO-1233xf).

- Yang, Z., et al. (2016). Isothermal vapor-liquid equilibria measurements for binary systems of 2,3,3,3-tetrafluoropropene (HFO-1234yf) + 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) and 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) + 2-chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb). Fluid Phase Equilibria.

Sources

Molecular structure and bonding in 2-Chloro-3,3,3-trifluoroprop-1-ene

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Chloro-3,3,3-trifluoroprop-1-ene

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, also known by its industrial designation HCFO-1233xf, is a pivotal fluorinated olefin that has garnered substantial interest across diverse scientific and industrial domains.[1] With the molecular formula C₃H₂ClF₃, this compound serves as a critical intermediate in the synthesis of next-generation, low global warming potential (GWP) refrigerants, and as a versatile building block in the pharmaceutical and agrochemical sectors.[1][2] This guide provides a comprehensive technical analysis of the molecular structure, bonding characteristics, spectroscopic signature, and chemical reactivity of this compound, tailored for researchers, scientists, and professionals in drug development.

Introduction and Industrial Significance

This compound (CAS No: 2730-62-3) is a halogenated alkene characterized by a unique arrangement of substituents that impart exceptional stability and reactivity.[1] Its primary industrial application lies in its role as a precursor to 2,3,3,3-tetrafluoropropene (HFO-1234yf), a leading refrigerant with a significantly lower GWP compared to traditional hydrofluorocarbons (HFCs).[1][3] Beyond its environmental applications, the presence of both a reactive double bond and a trifluoromethyl group makes it a valuable synthon for introducing fluorine into complex organic molecules, a strategy widely employed in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2]

Key Physicochemical Properties:

| Property | Value |

|---|---|

| Molecular Formula | C₃H₂ClF₃ |

| Molecular Weight | 130.49 g/mol [4][5] |

| Boiling Point | 27.7 °C at 760 mmHg[1] |

| Density | 1.295 g/cm³[1] |

| Appearance | Gas or Liquefied Gas[4][5] |

| Synonyms | HCFO-1233xf, 2-chloro-3,3,3-trifluoro-1-propene[1][6] |

Molecular Structure and Bonding Analysis

The molecular architecture of this compound is defined by a three-carbon chain featuring a terminal double bond. The central carbon (C2) is bonded to a chlorine atom and a trifluoromethyl group, while the terminal carbon (C1) is bonded to two hydrogen atoms.

Caption: Molecular structure of this compound.

Hybridization and Geometry

The electronic configuration dictates the molecule's geometry:

-

C1 and C2: These carbons form the double bond and are sp² hybridized, resulting in a trigonal planar geometry around each atom. This planarity is a key feature of the alkene functional group.

-

C3: This carbon, part of the trifluoromethyl group, is sp³ hybridized, leading to a tetrahedral arrangement of the three fluorine atoms and the C2 carbon atom around it.

The presence of the bulky and highly electronegative -CF₃ and -Cl groups on the same carbon (C2) introduces significant steric and electronic effects, which can influence the molecule's conformational preferences and reactivity.

Analysis of Key Chemical Bonds

-

C=C Double Bond: The foundation of the molecule's reactivity, this bond consists of a strong sigma (σ) bond and a weaker, more accessible pi (π) bond. The electron density of the π-bond is susceptible to attack by electrophiles.

-

C-F Bonds: The three C-F bonds are highly polar and exceptionally strong due to the large electronegativity difference between carbon and fluorine. This contributes to the thermal stability of the trifluoromethyl group.

-

C-Cl Bond: This bond is polar covalent and serves as a leaving group in certain nucleophilic substitution reactions.

-

Inductive Effects: The trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group due to the cumulative inductive effect of the three fluorine atoms. This effect significantly reduces the electron density of the adjacent C=C double bond, making it less susceptible to electrophilic addition compared to non-fluorinated alkenes and more prone to nucleophilic attack.

Spectroscopic Characterization

Spectroscopic analysis provides empirical validation of the molecular structure. While detailed, publicly available assigned spectra are limited, the expected features can be predicted based on the functional groups present.

| Spectroscopic Data Summary | |

| Technique | Expected Key Features |

| Infrared (IR) Spectroscopy | Strong C-F stretching bands (typically 1100-1350 cm⁻¹), C=C stretching vibration (~1650 cm⁻¹), C-Cl stretching (~700-800 cm⁻¹), and C-H stretching (~3000-3100 cm⁻¹). |

| ¹H NMR Spectroscopy | Two distinct signals for the geminal protons on C1, appearing as complex multiplets due to coupling with each other and potentially long-range coupling to the ¹⁹F nuclei. |

| ¹⁹F NMR Spectroscopy | A single resonance (singlet or complex multiplet depending on coupling with ¹H) for the three equivalent fluorine atoms of the -CF₃ group. |

| ¹³C NMR Spectroscopy | Three distinct signals corresponding to C1, C2, and C3, with the -CF₃ carbon showing a characteristic quartet due to one-bond coupling with the three fluorine atoms. |

| Mass Spectrometry | A molecular ion peak (M⁺) and a characteristic M+2 peak due to the chlorine isotopes (³⁵Cl and ³⁷Cl). Common fragmentation patterns would involve the loss of Cl, F, or CF₃ radicals. |

Synthesis and Chemical Reactivity

General Synthesis Protocol

A prevalent industrial method for synthesizing HCFO-1233xf involves the reaction of chlorinated propanes or propenes with anhydrous hydrogen fluoride (HF) in the presence of a fluorination catalyst.[3]

Example Pathway: Vapor-phase fluorination of 1,1,2,3-tetrachloropropene.

-

Reactants: 1,1,2,3-tetrachloropropene (TCP) and anhydrous hydrogen fluoride (HF).

-

Catalyst: A vapor-phase fluorination catalyst, often based on chromium, nickel, or other transition metals.

-

Conditions: The reaction is conducted at elevated temperatures in a reactor constructed from corrosion-resistant materials like Inconel or Hastelloy.[3]

-

Reaction: The process involves a series of halogen exchange (chlorine for fluorine) and dehydrohalogenation steps to yield the final product.

-

Purification: The product stream is subjected to distillation and washing steps to remove unreacted starting materials, HF, and HCl byproduct.

Caption: Generalized workflow for the synthesis of HCFO-1233xf.

Key Reactivity Profiles

The reactivity of HCFO-1233xf is dominated by its carbon-carbon double bond and is significantly modulated by its halogen substituents. It serves as a versatile intermediate for creating a variety of β-substituted-trifluoromethyl-ethenes.[2][7]

Nucleophilic Vinylic Substitution: An efficient base-promoted reaction with various O-, N-, and S-nucleophiles allows for the synthesis of diverse trifluoromethyl-containing olefins.[2][7] This reaction proceeds under mild conditions and provides a direct route to complex fluorinated molecules.

-

Activation: A base (e.g., a strong inorganic or organic base) facilitates the reaction.

-

Nucleophilic Attack: The nucleophile attacks the double bond, leading to the substitution of the chlorine atom.

-

Product Formation: This yields β-substituted-trifluoromethyl-ethenes, which are valuable intermediates in chemical discovery.[2] For example, some of these products can be converted to novel pyrrolidines via [3+2] dipolar cycloaddition reactions.[2]

Caption: Reactivity of HCFO-1233xf with nucleophiles.

Conclusion

This compound is a molecule of significant academic and industrial importance. Its structure, characterized by an electron-deficient double bond adjacent to a trifluoromethyl group, provides a unique platform for chemical synthesis. The interplay of sp² and sp³ hybridized carbons, combined with the strong inductive effects of its halogen substituents, dictates its geometry, stability, and predictable reactivity. A thorough understanding of its molecular structure and bonding is essential for leveraging its potential in developing environmentally benign technologies and for its application as a strategic fluorinated building block in the synthesis of advanced materials and pharmaceuticals.

References

- Vertex AI Search. (n.d.). Exploring 2-Chloro-3,3,3-trifluoropropene: Properties and Applications.

-

ResearchGate. (n.d.). Applications of this compound (HCFO-1233xf): A Rapid Entry to Various β-Substituted-trifluoromethyl-ethenes. Retrieved January 1, 2026, from [Link]

-

ACS Publications. (2020). Applications of this compound (HCFO-1233xf): A Rapid Entry to Various β-Substituted-trifluoromethyl-ethenes. Organic Letters. Retrieved January 1, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 1, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 2736716. Retrieved January 1, 2026, from [Link].

- Google Patents. (n.d.). US7795480B2 - Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf).

-

PubChem. (n.d.). (Z)-1-chloro-3,3,3-trifluoropropene. Retrieved January 1, 2026, from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. researchgate.net [researchgate.net]

- 3. US7795480B2 - Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf) - Google Patents [patents.google.com]

- 4. This compound | C3H2ClF3 | CID 2736716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 2-CHLORO-3,3,3-TRIFLUOROPROPENE | 2730-62-3 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]